molecular formula C21H21NO5 B8056940 (3S,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid

(3S,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid

Cat. No.: B8056940
M. Wt: 367.4 g/mol
InChI Key: HKUVDADVQCWQEY-DJJJIMSYSA-N
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Description

(3S,6S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid is a chiral morpholine derivative featuring a stereochemically defined 3S,6S configuration. Key structural elements include:

  • Morpholine ring: A six-membered heterocycle containing oxygen and nitrogen atoms.
  • Fmoc (fluorenylmethoxycarbonyl) group: A widely used protecting group in peptide synthesis, attached via a carbamate linkage at position 4 .
  • Methyl substituent: Positioned at the 6th carbon of the morpholine ring, enhancing lipophilicity and steric effects.
  • Carboxylic acid: Located at position 3, enabling conjugation or further functionalization.

This compound is primarily employed as a building block in organic synthesis, particularly in the preparation of peptidomimetics or as a chiral scaffold in medicinal chemistry.

Properties

IUPAC Name

(3S,6S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylmorpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13-10-22(19(12-26-13)20(23)24)21(25)27-11-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUVDADVQCWQEY-DJJJIMSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@@H](CO1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid, commonly referred to as Fmoc-morpholine-3-carboxylic acid, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. The compound features a morpholine ring, which is known for its diverse biological interactions, and a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and reactivity.

The molecular formula of the compound is C20H19NO5, with a molecular weight of 353.374 g/mol. The following table summarizes key chemical identifiers:

PropertyValue
CAS Number204320-51-4
Molecular FormulaC20H19NO5
Molecular Weight353.374 g/mol
IUPAC Name4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid
SMILESC1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its role in drug development and interaction with biological macromolecules.

The compound acts primarily as a building block in peptide synthesis, where the Fmoc group protects the amino function during assembly. Upon completion of peptide synthesis, the Fmoc group can be removed under basic conditions to reveal the active amino group for further reactions or biological activity. This mechanism is crucial for developing peptide-based therapeutics.

Interaction Studies

Studies have indicated that this compound may interact with proteins and nucleic acids, which is essential for understanding its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to study these interactions.

Case Studies

  • Peptide Synthesis : In a study published by ACS Publications, researchers utilized Fmoc-morpholine derivatives in synthesizing cyclic peptides that exhibited improved binding affinities for specific targets compared to linear analogs .
  • Drug Development : The compound has been employed in synthesizing peptide-based drugs targeting various diseases, including cancer and metabolic disorders. Its ability to form stable peptide bonds makes it an attractive candidate for therapeutic applications .

Comparative Analysis

The following table compares this compound with similar compounds:

Compound NameStructure FeaturesUnique Applications
N-Boc-morpholineContains a tert-butyloxycarbonyl groupCommonly used in peptide synthesis
Fluorenylmethoxycarbonyl-alanineAmino acid derivative with Fmoc protectionDirectly involved in peptide synthesis
(S)-2-Amino-3-methylbutanoic acidAmino acid with potential bioactivityStudied for protein interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

a. (R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid (CAS 204320-51-4)
  • Key Difference : Stereochemistry at position 3 (R-configuration vs. S-configuration in the target compound).
  • Impact : Altered spatial arrangement may affect binding affinity in chiral environments (e.g., enzyme active sites). Applications in asymmetric synthesis diverge due to enantioselectivity .
b. (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid (CAS 62804-98-2)
  • Key Difference : Substitution of the 6-methyl group with a 3,4-dichlorophenyl ring.
  • Impact: Increased lipophilicity and electronic effects due to electron-withdrawing Cl substituents.

Heterocyclic Analogues

a. 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9)
  • Key Difference : Replacement of the morpholine ring with an oxetane (four-membered oxygen-containing ring).
  • Impact : Reduced ring strain compared to morpholine but lower conformational flexibility. Oxetanes are emerging in drug design for improving metabolic stability .
b. 5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (Compound 9c)
  • Key Difference : Carbazole-thiophene hybrid structure with an aldehyde group.
  • Impact : Extended π-system enhances fluorescence properties, making it suitable for optoelectronic materials or as a photosensitizer .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications Safety Profile (GHS)
(3S,6S)-4-Fmoc-6-methylmorpholine-3-carboxylic acid (Target) 339.34 6-methyl, Fmoc, COOH Not reported Peptide synthesis, chiral intermediates Acute toxicity, skin/eye irritant
(R)-4-Fmoc-morpholine-3-carboxylic acid (CAS 204320-51-4) 339.34 Fmoc, COOH Not reported Asymmetric catalysis Similar to target compound
3-Fmoc-amino oxetane-3-carboxylic acid (CAS 1380327-56-9) 339.34 Oxetane, Fmoc, COOH Not reported Drug discovery scaffolds Skin corrosion, respiratory hazard
(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid (CAS 62804-98-2) 300.12 3,4-dichlorophenyl, COOH Not reported Antimicrobial research Limited data

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